molecular formula C12H13F2NO2 B13006842 Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate

Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate

Katalognummer: B13006842
Molekulargewicht: 241.23 g/mol
InChI-Schlüssel: ZDUYWNJUVYVKIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate is a fluorinated compound with a molecular weight of 241.23 g/mol. This compound is known for its high purity and unique blend of reactivity and selectivity, making it valuable in various fields such as pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate typically involves the reaction of 6-cyclopropyl-2-(difluoromethyl)nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the high purity required for its applications in pharmaceuticals and other industries .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Wissenschaftliche Forschungsanwendungen

Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate stands out due to its unique combination of a cyclopropyl group and difluoromethyl group, which imparts distinct reactivity and selectivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity .

Eigenschaften

Molekularformel

C12H13F2NO2

Molekulargewicht

241.23 g/mol

IUPAC-Name

ethyl 6-cyclopropyl-2-(difluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C12H13F2NO2/c1-2-17-12(16)8-5-6-9(7-3-4-7)15-10(8)11(13)14/h5-7,11H,2-4H2,1H3

InChI-Schlüssel

ZDUYWNJUVYVKIF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N=C(C=C1)C2CC2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.